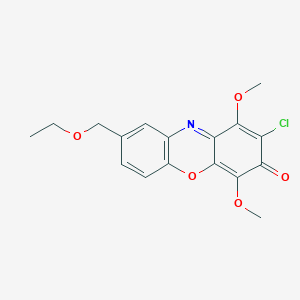![molecular formula C24H25O2P B14534746 {[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane CAS No. 62209-77-2](/img/structure/B14534746.png)
{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane is a unique organophosphorus compound It is characterized by the presence of an oxane ring and a triphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate oxane derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine and oxane moieties. The compound can coordinate with metal centers, facilitating catalytic processes. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry.
Oxane derivatives: Compounds containing the oxane ring structure.
Uniqueness
{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane is unique due to the combination of the oxane ring and triphenylphosphine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
62209-77-2 |
|---|---|
Molecular Formula |
C24H25O2P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
oxan-2-yloxymethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C24H25O2P/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-24-18-10-11-19-25-24/h1-9,12-17,20,24H,10-11,18-19H2 |
InChI Key |
ZCYDFJSGZQBXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


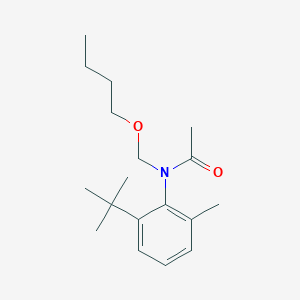
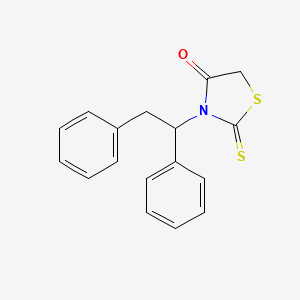
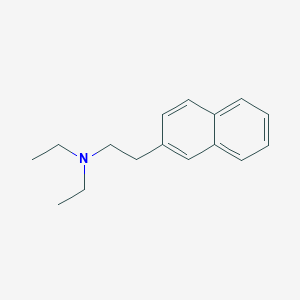
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile](/img/structure/B14534702.png)
![3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14534707.png)
![[9-(Butylamino)-9H-fluoren-9-YL]phosphonic acid](/img/structure/B14534721.png)
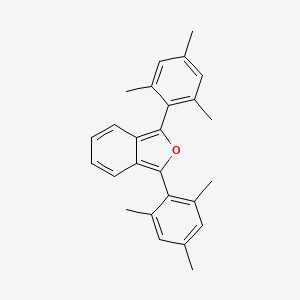

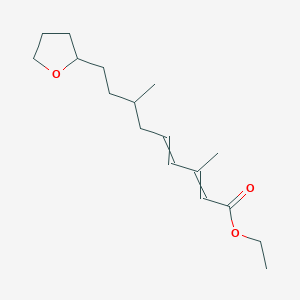
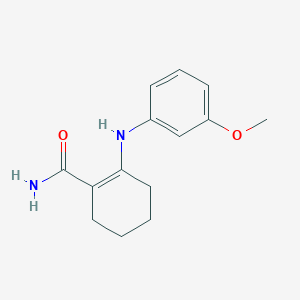
![2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14534739.png)
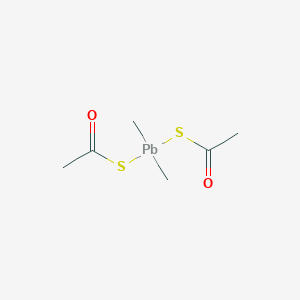
![7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14534752.png)
